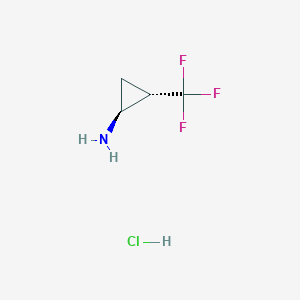
2-(tert-Butyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)pyridine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of pyridine, where a tert-butyl group is attached to the second position of the pyridine ring. This compound is commonly used in organic synthesis and as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)pyridine hydrochloride typically involves the alkylation of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, sodium cyanide, sodium alkoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: 2-(tert-Butyl)pyridine N-oxide.
Reduction: 2-(tert-Butyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)pyridine hydrochloride largely depends on its role as a ligand or reactant in chemical reactions. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and oxidation.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)pyridine: The parent compound without the hydrochloride group.
4-(tert-Butyl)pyridine: A positional isomer where the tert-butyl group is attached to the fourth position of the pyridine ring.
2-(tert-Butyl)pyridine N-oxide: The oxidized form of 2-(tert-Butyl)pyridine.
Uniqueness: 2-(tert-Butyl)pyridine hydrochloride is unique due to its ability to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry. Its hydrochloride form enhances its solubility in polar solvents, which is advantageous in many synthetic applications.
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
2-tert-butylpyridine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
IIKRNWAJEGWVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)




![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)




![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
